molecular formula C8H18OS B12368911 3-Mercapto-1-octanol-d5

3-Mercapto-1-octanol-d5

Cat. No.: B12368911
M. Wt: 167.33 g/mol
InChI Key: WKAXDMPFNOOFMS-ZBJDZAJPSA-N
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Description

3-Mercapto-1-octanol-d5: is a deuterated analog of 3-Mercapto-1-octanol. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds, as it can provide insights into the behavior of the non-deuterated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-1-octanol-d5 typically involves the deuteration of 3-Mercapto-1-octanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2) .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Mercapto-1-octanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Mercapto-1-octanol-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to understand the behavior of sulfur-containing compounds in biological systems.

    Medicine: It is employed in drug development to study the pharmacokinetics and metabolic pathways of potential therapeutic agents.

    Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Mercapto-1-octanol-d5 involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 3-Mercapto-1-octanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of sulfur-containing compounds in various systems .

Properties

Molecular Formula

C8H18OS

Molecular Weight

167.33 g/mol

IUPAC Name

7,7,8,8,8-pentadeuterio-3-sulfanyloctan-1-ol

InChI

InChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2

InChI Key

WKAXDMPFNOOFMS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC(CCO)S

Canonical SMILES

CCCCCC(CCO)S

Origin of Product

United States

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